molecular formula C11H20Si B8442933 (Allyldiisopropylsilyl)acetylene

(Allyldiisopropylsilyl)acetylene

Cat. No.: B8442933
M. Wt: 180.36 g/mol
InChI Key: BKFVEIHHROEOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Allyldiisopropylsilyl)acetylene is a useful research compound. Its molecular formula is C11H20Si and its molecular weight is 180.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

ethynyl-di(propan-2-yl)-prop-2-enylsilane

InChI

InChI=1S/C11H20Si/c1-7-9-12(8-2,10(3)4)11(5)6/h2,7,10-11H,1,9H2,3-6H3

InChI Key

BKFVEIHHROEOTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CC=C)(C#C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The (trimethylsilylethynyl)diisopropylbromosilane intermediate was transferred to an oven-dried flask, dissolved in anhydrous THF, treated with 1.2 equivalents of allylmagnesium chloride (2.0 M in THF) dropwise, and heated to 45° C. for 12 hrs. The reaction was quenched by the slow addition of ice water, then dilute sulfuric acid to dissolve magnesium salts, followed by the addition of pentane. The organic layer was separated, and the aqueous layer was extracted with pentane one additional time. Organic layers were combined, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under rotary evaporation. Removal of the trimethylsilyl substituent is effected by treatment with 6-8 drops of 15% NaOH in 1:1 THF:MeOH, followed by stirring for 1-2 hours. Analysis by GC-MS was helpful to ascertain completion of the deprotection, since thin layer chromatography (hexanes, visualization by potassium permanganate stain) revealed no appreciable difference between the trimethylsilyl-protected and deprotected acetylene. The product was isolated by extraction into hexanes (2×50 mL). The organic layer was washed with 10% HCl (10 mL) and water (2×10 mL), then dried over magnesium sulfate, filtered, and concentrated under rotary evaporation to yield 11.3 g of crude (allyldiisopropylsilyl)acetylene.
Name
(trimethylsilylethynyl)diisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.